1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide is a compound with significant relevance in medicinal chemistry, particularly in the development of anxiolytic and anesthetic agents. This compound is a derivative of the well-known benzodiazepine class, which is characterized by its efficacy in modulating neurotransmitter activity in the brain. The molecular formula for this compound is C20H15ClFN3O3, and it has a molecular weight of approximately 399.8 g/mol .
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide falls under the category of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. It is classified as an impurity or metabolite of Midazolam, a widely used anesthetic drug .
The synthesis of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide typically involves multi-step organic reactions. One common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during synthesis .
The molecular structure of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide features a complex arrangement typical of benzodiazepines:
The compound's structural data can be represented using various chemical notation systems:
Cc1ncc2C[N+](=C(c3ccccc3F)c4cc(Cl)ccc4n12)[O-]InChI=1S/C20H15ClFN3O3/c1-11-21-9-13-10-22(24)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3These notations provide a concise representation of the compound's chemical structure .
The reactivity of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide includes:
These reactions are essential for understanding the metabolic pathways and potential degradation products of the compound .
The mechanism of action for 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide primarily involves modulation of the gamma-Aminobutyric acid (GABA) receptors in the central nervous system.
Data from pharmacological studies indicate that this mechanism contributes to its sedative and anxiolytic effects .
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties are crucial for handling and application in laboratory settings .
The primary applications of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide include:
These applications highlight its importance in both clinical settings and research laboratories .
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: